molecular formula C12H11F3O B170619 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one CAS No. 125996-99-8

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one

Cat. No.: B170619
CAS No.: 125996-99-8
M. Wt: 228.21 g/mol
InChI Key: UCVAOVDXZWAFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one is a chemical building block of interest in synthetic and medicinal chemistry research. Its structure incorporates two key functional groups: a ketone attached to an aryl ring and a terminal alkene. The presence of the trifluoromethyl group on the phenyl ring is particularly significant, as this motif is known to profoundly influence the physicochemical properties of molecules, potentially enhancing their metabolic stability and cell membrane permeability . The terminal alkene provides a versatile handle for further chemical transformation, allowing researchers to functionalize the molecule through various reactions, such as oxidations, hydrofunctionalizations, or cycloadditions. This makes the compound a valuable intermediate for constructing more complex molecular architectures, particularly in the discovery and development of agrochemicals and pharmaceuticals , where the trifluoromethyl group is a common feature . Researchers may utilize this compound to develop novel synthetic methodologies or as a precursor in the synthesis of libraries of compounds for biological screening. For research use only. Not for human consumption.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h2,4-6,8H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVAOVDXZWAFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562774
Record name 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125996-99-8
Record name 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Friedel–Crafts Protocol

The Friedel–Crafts acylation remains a cornerstone for synthesizing aryl ketones. For 1-[3-(trifluoromethyl)phenyl]pent-4-en-1-one, this method involves reacting 3-(trifluoromethyl)benzene with pent-4-enoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion forms a complex with the catalyst, activating the aromatic ring for attack at the meta position relative to the trifluoromethyl group.

Key Parameters:

  • Catalyst Loading: 1.2–1.5 equivalents of AlCl₃ are typically required to overcome the deactivating effect of the -CF₃ group.

  • Solvent System: Dichloromethane or nitrobenzene at 0–5°C minimizes side reactions like polyacylation.

  • Yield Limitations: Reported yields for analogous trifluoromethylaryl ketones range from 45–60% due to steric hindrance and electronic deactivation.

Directed ortho-Metalation (DoM) Approaches

To circumvent the poor regioselectivity of classical Friedel–Crafts, directed metalation strategies employ temporary directing groups. For example, installing a removable trimethylsilyl group at the para position enables precise acylation ortho to the -CF₃ group, followed by desilylation to yield the target compound. This method improves regiocontrol but adds synthetic steps:

  • Silylation: 3-(Trifluoromethyl)anisole → 4-silyl-3-(trifluoromethyl)anisole (BF₃·Et₂O, TMSCl).

  • Acylation: Pent-4-enoyl chloride, AlCl₃, −10°C → 1-[4-silyl-3-(trifluoromethyl)phenyl]pent-4-en-1-one.

  • Desilylation: TBAF/THF → this compound.

Advantages:

  • Regioselectivity >90% for the desired position.

  • Compatibility with electron-deficient arenes.

Cross-Coupling Methodologies

Suzuki–Miyaura Coupling

This approach constructs the carbon–carbon bond between the aryl trifluoromethyl group and the enone chain. The synthesis involves:

  • Boronic Acid Preparation: 3-(Trifluoromethyl)phenylboronic acid is synthesized via Miyaura borylation of 3-bromotrifluoromethylbenzene (Pd(dppf)Cl₂, B₂Pin₂, KOAc).

  • Enone Electrophile Synthesis: 4-Bromopent-4-en-1-one is prepared by bromination of pent-4-en-1-one (NBS, AIBN).

  • Coupling: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h) → target compound.

Data Table 1: Suzuki–Miyaura Optimization

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DME/H₂O8068
PdCl₂(dtbpf)Toluene/EtOH10052
Pd(OAc)₂/XPhosDioxane9073

Heck Coupling for Enone Formation

An alternative route employs Heck coupling to install the α,β-unsaturated ketone:

  • Aryl Halide: 1-Bromo-3-(trifluoromethyl)benzene.

  • Olefin Component: Allyl alcohol.

  • Coupling: Pd(OAc)₂, P(o-tol)₃, NEt₃ → 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol.

  • Oxidation: TPAP/NMO → target enone.

Challenges:

  • Over-oxidation to carboxylic acids requires careful stoichiometric control.

  • Competing β-hydride elimination reduces yields (typically 50–65%).

Tandem Oxidation–Wittig Approaches

Wittig Reaction Sequence

This method builds the enone system through a phosphonium ylide:

  • Ylide Generation: Triphenylphosphine + ethyl 4-bromobutyrate → phosphonium salt (HBr scavenger).

  • Coupling: React ylide with 3-(trifluoromethyl)benzaldehyde → this compound.

Reaction Conditions:

  • LiHMDS as base (−78°C to rt).

  • Anhydrous THF solvent.

  • Yield: 70–75% after column purification.

TBAF-Mediated Trifluoromethylation

For late-stage introduction of the -CF₃ group:

  • Knoevenagel Condensation: 3-Nitrobenzaldehyde + pent-4-en-1-one → α,β-unsaturated ketone.

  • Nitro Reduction: H₂/Pd-C → 3-aminophenyl derivative.

  • Trifluoromethylation: TMSCF₃, TBAF (1 mol%), THF, −10°C → target compound.

Advantages:

  • Avoids handling gaseous CF₃I.

  • Excellent functional group tolerance.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Efficiency Comparison

MethodStepsOverall Yield (%)Purity (HPLC)Scalability
Friedel–Crafts14892Moderate
Suzuki–Miyaura36598High
Heck/Oxidation45589Low
Tandem Wittig27395High
TBAF-Trifluoromethylation36097Moderate

Key Observations:

  • The Suzuki–Miyaura method offers superior yields but requires expensive palladium catalysts.

  • Tandem Wittig reactions provide the best balance of efficiency and scalability for industrial applications.

  • Late-stage trifluoromethylation avoids handling corrosive acyl chlorides but introduces nitro reduction steps.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. It can improve metabolic stability, lipophilicity, bioavailability, and binding selectivity.

  • Bioactive Compounds : Research has shown that compounds containing trifluoromethyl groups can exhibit increased biological activity. For instance, studies have indicated that 1-[3-(trifluoromethyl)phenyl]pent-4-en-1-one derivatives may serve as potential candidates for developing new pharmaceuticals targeting various diseases due to their enhanced interactions with biological targets .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Trifluoromethylated compounds often demonstrate improved efficacy against bacterial strains, making them suitable for the development of new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

  • Radical Cross-Coupling Reactions : Recent studies have utilized this compound in radical cross-coupling reactions to synthesize complex organic molecules. The compound acts as a precursor to generate radical intermediates that can couple with various electrophiles, leading to the formation of valuable trifluoromethylated products .
  • Synthesis of Alcohols : The compound has been employed in the synthesis of trifluoromethyl- and allyl-substituted tertiary alcohols through photoredox and electrochemical processes. These transformations are notable for their mild reaction conditions and high selectivity .

Material Science

The unique properties imparted by the trifluoromethyl group make this compound relevant in material science.

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This application is particularly valuable for creating materials used in harsh environments .
  • Coatings and Adhesives : The compound's properties can also be leveraged in formulating coatings and adhesives with improved performance characteristics, such as increased durability and resistance to solvents .

Study 1: Synthesis of Trifluoromethylated Alcohols

A study focused on synthesizing trifluoromethylated alcohols from this compound involved using allyl halides under photoredox conditions. The results demonstrated high yields and selectivity for the desired products, showcasing the compound's utility in organic synthesis .

Reaction ConditionsYield (%)Notes
Allyl Bromide, MeCN, Blue LED81%High selectivity observed
Electrochemical MethodVariesDifferent reactivities based on substrate

Study 2: Antimicrobial Properties

Another case study evaluated the antimicrobial efficacy of various trifluoromethylated compounds, including derivatives of this compound. The findings indicated significant activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Applications/Properties Reference
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one –CF₃ at phenyl ring; pent-4-en-1-one backbone Precursor for oxazine synthesis
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one –NO₂ at phenyl ring; dimethyl group at C4 Pesticide intermediate
1-(4-Methoxyphenyl)pent-1-en-3-one –OCH₃ at phenyl ring Not specified (safety data available)
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one –N(CH₃)₂ and –O–C₆H₄–CF₃ groups Biochemical research (supplier data)
4-Amino-1,1,1-trifluoro-pent-3-en-2-one –NH₂ at C4; –CF₃ at C1 Biochemical reagent (unconfirmed use)

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The –CF₃ group in the target compound enhances electrophilicity at the ketone, facilitating nucleophilic additions or cyclizations . Nitro (–NO₂) substituents, as in 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one, increase molecular polarity and are common in explosives and pesticides .

Steric and Conformational Effects :

  • Bulky substituents (e.g., dimethyl groups at C4 in ’s compound) hinder rotational freedom, influencing crystal packing and melting points (e.g., 225–227°C for the oxime derivative in ).

Physicochemical Properties

  • Melting Points: Derivatives like the oxime of this compound exhibit higher melting points (225–227°C) compared to non-fluorinated analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions from –CF₃) .
  • Lipophilicity : The –CF₃ group increases logP values, enhancing membrane permeability, which is critical for agrochemical and pharmaceutical applications .

Research Methods and Tools

  • X-ray Crystallography : Used to confirm the planar geometry of the phenyl-ketone system in analogs like 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one .
  • Docking Studies : Tools like AutoDock Vina () could predict binding affinities of fluorinated compounds in drug design.
  • SHELX Software : Employed for refining crystal structures of related compounds, ensuring accuracy in structural comparisons .

Biological Activity

Overview

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one, with the molecular formula C12H11F3OC_{12}H_{11}F_3O, is an organic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This compound is being investigated for its potential applications in various fields, including medicinal chemistry, due to its unique structural properties that enhance lipophilicity and stability.

The compound can be synthesized through a base-catalyzed aldol condensation reaction involving 3-(trifluoromethyl)benzaldehyde and an alkene, followed by dehydration. Its structure includes a phenyl ring and a pent-4-en-1-one moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes and interact with enzymes, potentially modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. This activity is linked to the compound's ability to interfere with specific signaling pathways relevant to cancer progression .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, with IC50 values determined to be around 25 µM.

Cell LineIC50 (µM)
MCF-725

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Effective against multiple bacterial strains, indicating potential for development as a new antibiotic.
  • Anticancer Potential : Shows promise in inhibiting cancer cell growth, warranting further investigation into its mechanisms and efficacy in vivo.
  • Synthesis and Modification : Ongoing research aims to optimize synthetic routes and modify the compound's structure to enhance its biological properties and reduce toxicity .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where a trifluoromethyl-substituted aromatic aldehyde reacts with an acyl chloride (e.g., pent-4-enoyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ . Optimization involves:

  • Temperature control : Maintain 0–5°C to minimize side reactions.
  • Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify the enone system (δ 5.8–6.5 ppm for alkene protons) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 258.08) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing; use SHELX-2018 for refinement .

Q. How can researchers screen its biological activity in preliminary assays?

  • In vitro cytotoxicity : Use MCF-7 (breast cancer) or HeLa cells with MTT assays (IC₅₀ determination) .
  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric assays .

Advanced Research Questions

Q. How do computational docking studies predict the interaction of this compound with biological targets?

  • Software : AutoDock Vina (with PyMOL visualization) .
  • Protocol :
    • Prepare the ligand (compound) and receptor (e.g., EGFR kinase) in PDBQT format.
    • Define a grid box covering the active site (20 ų).
    • Run docking with exhaustiveness=20; validate results using RMSD clustering (<2.0 Å).
  • Outcome : Binding affinity (∆G) and key residues (e.g., hydrogen bonds with Lys721) .

Q. How should crystallographic data contradictions (e.g., thermal parameters) be resolved?

  • Cross-validation : Refine data using SHELXL and PHENIX to compare R-factors.
  • Thermal motion analysis : Apply TLS (Translation-Libration-Screw) models in SHELX for anisotropic displacement .
  • Data deposition : Cross-check with Cambridge Structural Database entries for similar trifluoromethyl aromatics .

Q. What role does the trifluoromethyl group play in pharmacokinetic properties?

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs (measured via HPLC).
  • Metabolic stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation (tested in liver microsomes) .
  • Membrane permeability : MD simulations (GROMACS) show enhanced diffusion across lipid bilayers .

Q. How can structural dynamics be analyzed using UCSF Chimera?

  • Workflow :
    • Load X-ray or cryo-EM density maps.
    • Use Volume Viewer to align the compound within electron density (contour level 1σ).
    • Apply Multiscale Models to visualize interactions in large complexes (e.g., protein-ligand interfaces) .
  • Case study : Compare conformational changes in the enone moiety upon binding to a target .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

  • Functional group variation : Synthesize analogs with substituents at the phenyl or pentenone positions.
  • Assays : Correlate IC₅₀ values (from Question 3) with electronic (Hammett σ) or steric (Taft ES) parameters .
  • QSAR modeling : Use Gaussian09 to compute electrostatic potential surfaces and regression analysis .

Q. What safety protocols are essential for handling fluorinated compounds in lab settings?

  • PPE : Nitrile gloves, safety goggles, and fume hoods (NFPA Class 2 for acute toxicity) .
  • Waste disposal : Neutralize with 10% NaOH before incineration (prevents HF release) .
  • Emergency measures : For inhalation exposure, administer 100% O₂ and monitor for pulmonary edema .

Methodological Tables

Q. Table 1. Typical Synthetic Conditions for Trifluoromethyl Aromatic Ketones

StepReagentsConditionsYield (%)
AcylationAlCl₃, CH₂Cl₂0°C, 4 hr65–75
PurificationSilica gel (70–230 mesh)Hexane:EtOAc (4:1)>95
CrystallizationEthanol−20°C, 12 hr80–85

Q. Table 2. Key Computational Parameters for Docking Studies

ParameterValue
Grid Box Size20 × 20 × 20 Å
Exhaustiveness20
Number of Poses10
RMSD Threshold2.0 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.